Oswaldo Hernandez-Hernandez,
Gema Pereira-Caro,
Gina Borges,
Alan Crozier,
Olof Olsson
PMID: 33158678
DOI:
10.1016/j.foodchem.2020.128408
Abstract
From a mutagenized oat population, produced by ethyl methanesulfonate mutagenesis, hulled grains from 17 lines with elevated avenanthramide (AVN) content were selected and their AVN structures, concentrations and antioxidant potentials were determined by HPLC-MS
and HPLC equipped with an on-line ABTS
antioxidant detection system. The data obtained showed qualitative and quantitative differences in the synthesis of AVNs in the different lines, with a total AVN concentration up to 227.5 µg/g oat seed flour in the highest line, compared with 78.2 µg/g seed in the commercial line, SW Belinda. In total, 25 different AVNs were identified with avenanthramide B structures being among the most abundant, and AVN C structures having the highest antioxidant activity. The findings indicate the potential of oat mutagenesis in combination with a high precision biochemical selection method for the generation of stable mutagenized lines with a high concentration of total and/or individual AVNs in the oat seed grain.
Chao Chen,
Ting Li,
Zhengxing Chen,
Li Wang,
Xiaohu Luo
PMID: 32026690
DOI:
10.1021/acs.jafc.9b06576
Abstract
Avenanthramides (AVNs) are a unique kind of polyphenols that were only detected in the oats and have been demonstrated to exhibit strong antioxidant activities but low bioavailability. The purpose of the present research was to evaluate the absorption rates and mechanisms of AVNs (AVN 2c, AVN 2f, and AVN 2p) using a human colon adenocarcinoma cell line (Caco-2) cell model and clarify the influence of the absorption process on the antioxidant capacities of AVNs. Furthermore, the absorption rates and antioxidant activities of ferulic acid and caffeic acid were compared with those of AVNs. Results showed that the apparent absorption rates (
) of AVN 2c, AVN 2f, and AVN 2p were 0.65 ± 0.05 × 10
, 1.18 ± 0.16 × 10
, and 1.44 ± 0.09 × 10
cm/s, respectively, which were significantly lower than those of caffeic acid (3.76 ± 0.31 × 10
cm/s) and ferulic acid (1.69 ± 0.13 × 10
cm/s). Moreover, the metabolites (caffeic acid, ferulic acid, and AVN 2f) of AVNs after absorption were detected and quantified by high-performance liquid chromatography-mass spectrometry. Before absorption, although the antioxidant capacities of AVNs were significantly stronger than those of ferulic acid and caffeic acid, there was an opposite result after absorption. In addition, AVNs transported the Caco-2 monolayer by paracellular diffusion and were affected by monoamine oxidase and efflux transporters (P-gp, MRP2) during absorption. The co-administration of quercetin could significantly improve the absorption rates of AVNs.
Elena Antonini,
Renato Iori,
Paolino Ninfali,
Emanuele Salvatore Scarpa
PMID: 30204484
DOI:
10.1080/01635581.2018.1497672
Abstract
Moringin (MOR), a glycosyl-isothiocyanate obtained by myrosinase-catalyzed hydrolysis of the precursor 4-(α-l-rhamnosyloxy)-benzyl glucosinolate (glucomoringin), found predominantly in the seeds of Moringa oleifera, shows anticancer effects against several cancer cell lines. Avenanthramide (AVN) 2f is a phytochemical purified from oats with antioxidant and anticancer properties. The aim of this study was to investigate the antiproliferative and proapoptotic effects of MOR and AVN 2f used alone and in combination on Hep3B cancer cells, which are highly resistant to conventional anticancer drugs. We found that a cocktail of MOR and AVN 2f significantly inhibited the Hep3B proliferation rate by markedly increasing the activity of caspases 2, 8, 9, and 3. Extrinsic apoptosis was induced by the AVN 2f-mediated activation of caspase 8, while the intrinsic apoptotic pathway was triggered by MOR-induced increase in the levels of intracellular reactive oxygen species, MOR-mediated activation of caspases 2 and 9 and the MOR-mediated downregulation of the prosurvival gene BIRC5. Our results suggest that the combination MOR + AVN 2f could be an effective chemopreventive cocktail against the development of hepatocarcinoma.
Pei Wang,
Huadong Chen,
Yingdong Zhu,
Jennifer McBride,
Junsheng Fu,
Shengmin Sang
PMID: 25644343
DOI:
10.3945/jn.114.206508
Abstract
Avenanthramides (AVAs), which are found exclusively in oats, may play an important role in anti-inflammation and antiatherogenesis. Although the bioavailability of AVAs has been investigated previously, little is known about their metabolism.
The aim of the present study was to investigate the metabolism of avenanthramide-C (2c), one of the major AVAs, in mice and by the human microbiota, as well as to elucidate the bioactivity of its major metabolites with the goal of finding new exposure markers to precisely reflect oat consumption.
For the mouse study, 10 CF-1 female mice were divided into control (vehicle-treated) and 2c intragastrically treated (200 mg/kg) groups (5 mice/group). Twenty-four-hour urine and fecal samples were collected with use of metabolic cages. For the batch culture incubations, 2c was cultured with fecal slurries obtained from 6 human donors. Incubated samples were collected at various time points (0, 12, 24, 48, 72, 96, and 120 h). Metabolites were identified via HPLC with electrochemical detection and LC with electrospray ionization/mass spectrometry. To investigate whether 2c metabolites retain the biological effects of 2c, we compared their effects on the growth of and induction of apoptosis in HCT-116 human colon cancer cells.
Eight metabolites were detected from the 2c-treated mouse urine samples. They were identified as 5-hydroxyanthranilic acid (M1), dihydrocaffeic acid (M2), caffeic acid (M3), dihydroferulic acid (M4), ferulic acid (M5), dihydroavenanthramide-C (M6), dihydroavenanthramide-B (M7), and avenanthramide-B (M8) via analysis of their MS(n) (n = 1-3) spectra. We found that the reduction of 2c's C7'-C8' double bond and the cleavage of its amide bond were the major metabolic routes. In the human microbiota study, 2c was converted into M1-M3 and M6. Moreover, interindividual differences in 2c metabolism were observed among the 6 human subjects. Subjects B, C, E, and F could rapidly metabolize 2c to M6, whereas subject D metabolized little 2c, even up to 120 h. In addition, only subjects A, B, and F could cleave the amide bond of 2c or M6 to form the cleaved metabolites. Furthermore, we showed that 2c and its major metabolite M6 are bioactive compounds against human colon cancer cells. M6 was more active than 2c with the half-inhibitory concentration (IC50) of 158 μM and could induce apoptosis at 200 μM.
To our knowledge, the current study demonstrates for the first time that avenanthramide-C can be extensively metabolized by mice and the human microbiota to generate bioactive metabolites.
T Matsukawa,
T Isobe,
A Ishihara,
H Iwamura
PMID: 10739096
DOI:
10.1515/znc-2000-1-207
Abstract
Oat phytoalexins, avenanthramides, occur as constitutive components in seeds. The amounts of each avenanthramide were analyzed. The composition of avenanthramides in dry seeds was different from that in elicitor-treated leaves. In seeds, avenanthramide C was most abundant with an amount two times larger than that of avenanthramide A or B. On the other hand, avenanthramide A was the major component in elicitor-treated leaves. The total amount of avenanthramides in seeds increased 2.5 times during imbibition for 48 h although the composition did not change. The hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, EC 2.3.1.-) activity, which is responsible for the final condensation step in the avenanthramide biosynthesis, was detected in dry seeds. The activity was localized in endosperm and scutellum, and slightly increased during 48-h imbibition. The enzyme was partially purified by anion exchange chromatography from both dry seeds and elicitor-treated leaves The activity was separated into two peaks by chromatography, indicating that HHT consists of at least two isoforms. The substrate specificities of HHT isoforms from seeds were different from each other.
D C Doehlert,
S Simsek,
M L Wise
PMID: 19723227
DOI:
10.1111/j.1750-3841.2009.01190.x
Abstract
Consumers occasionally report greenish colors generated in their oat products when cooking in tap water. Here we have investigated pH and ferrous (Fe(2+)) ion as possible mechanisms for this color change. Steel-cut oat groats can turn brown-green color when cooked in alkaline conditions (pHs 9 to 12). Extraction of this color with methanol, and high-pressure liquid chromatography indicated a direct association of this color with the phenolic acid or avenanthramide content of the oat. The presence of 50 mM NaHCO(3) in water will cause oat/water mixtures to turn alkaline when cooked as CO(2) is driven off, generating OH(-) ion. Although tap water rarely, if ever, contains so much bicarbonate, bicarbonate is used as a leavening agent in baking applications. Industrial interests using baking soda or alkaline conditions during oat processing should be aware of possible off color generation. We have also found that as little as 10 ppm Fe(2+) will turn oat products gray-green when cooked. The aleurone stained darker than the starchy endosperm. Other divalent cations, such as Ca(2+) or Mg(2+) had no effect on cooked oat color. As much as 50 ppm Fe(2+) may be found in freshly pumped well water, but Fe(2+) reacts quickly with oxygen and precipitates as Fe(OH)(3). Thus, some freshly pumped well water may turn oats green when cooked, but if the water is left under atmospheric conditions for several hours, no discoloration will appear in the cooked oats.